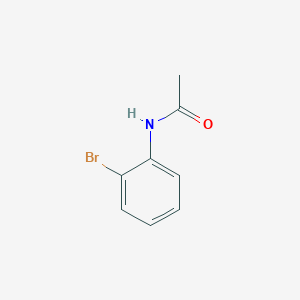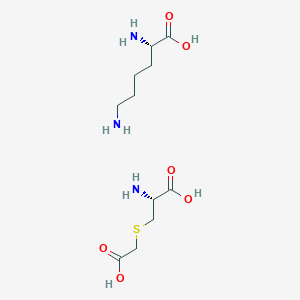![molecular formula C7H8 B057166 Spiro[2.4]hepta-4,6-dien CAS No. 765-46-8](/img/structure/B57166.png)
Spiro[2.4]hepta-4,6-dien
Übersicht
Beschreibung
Spiro[2.4]hepta-4,6-diene: is a unique organic compound characterized by its spirocyclic structure, which consists of a cyclopropane ring fused to a cycloheptadiene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Spiro[2.4]hepta-4,6-diene is used as a versatile building block in organic synthesis. It serves as a precursor for the synthesis of prostaglandin analogs and other biologically active compounds .
Biology and Medicine: The compound has been investigated for its potential use in the development of new medicinal preparations, including insecticides and pharmaceuticals . Its unique structure allows for the exploration of novel biological activities and therapeutic applications.
Industry: In the industrial sector, spiro[2.4]hepta-4,6-diene is utilized in the synthesis of polymeric materials and other high-value chemicals. Its spirocyclic structure imparts desirable properties to the resulting materials, making it valuable in various industrial applications .
Wirkmechanismus
Target of Action
Spiro[2.4]hepta-4,6-diene is a chemical compound that has been the subject of various studies
Mode of Action
The mode of action of Spiro[2It’s known that the compound can undergo various chemical transformations , but how these transformations relate to interactions with biological targets is not clear
Biochemical Pathways
The biochemical pathways affected by Spiro[2The compound has been used in organic synthesis , suggesting it may interact with various biochemical pathways.
Result of Action
The molecular and cellular effects of Spiro[2As a compound used in organic synthesis , it’s likely to have diverse effects depending on the context of its use. More research is needed to elucidate these effects.
Action Environment
It’s worth noting that the compound is air-sensitive and should be handled under argon .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of spiro[2.4]hepta-4,6-diene was first reported in 1955 by Levina et al. through the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . Another notable method involves the reaction of diazocyclopentadiene with unsaturated compounds, which was developed by Moss in 1965 . This method allows for the synthesis of a wide variety of spiro[2.4]hepta-4,6-diene derivatives.
Industrial Production Methods: Industrial production of spiro[2.4]hepta-4,6-diene typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of advanced catalytic systems and continuous flow reactors has further enhanced the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: Spiro[2.4]hepta-4,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert spiro[2.4]hepta-4,6-diene into saturated spirocyclic compounds.
Substitution: The compound can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and organometallic reagents are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include epoxides, alcohols, and various substituted spirocyclic compounds .
Vergleich Mit ähnlichen Verbindungen
Spiro[2.4]hepta-4,6-diene derivatives: These compounds share the same spirocyclic core but differ in the substituents attached to the rings.
Spiro[2.5]octa-4,6-diene: This compound has a similar spirocyclic structure but with an additional carbon atom in the ring system.
Uniqueness: Spiro[2.4]hepta-4,6-diene is unique due to its specific ring size and the resulting strain in the spirocyclic system. This strain contributes to its high reactivity and the ability to participate in a wide range of chemical reactions. The compound’s versatility as a building block in organic synthesis further distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
spiro[2.4]hepta-4,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-2-4-7(3-1)5-6-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOKSJMJMDRQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227305 | |
| Record name | Spiro(2,4)hepta-4,6-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-46-8 | |
| Record name | Spiro(2,4)hepta-4,6-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro(2,4)hepta-4,6-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[2.4]hepta-4,6-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of spiro[2.4]hepta-4,6-diene?
A1: Spiro[2.4]hepta-4,6-diene has a molecular formula of C7H8 and a molecular weight of 92.14 g/mol.
Q2: Is there any spectroscopic data available for spiro[2.4]hepta-4,6-diene?
A: While specific spectroscopic data isn't provided in the abstracts, several papers mention characterization using NMR and IR spectroscopy for spiro[2.4]hepta-4,6-diene and its derivatives. [, , , , , , ]
Q3: What is the significance of the spiro[2.4]hepta-4,6-diene system in organic synthesis?
A: Spiro[2.4]hepta-4,6-dienes serve as valuable building blocks in organic synthesis. Their strained cyclopropane ring readily undergoes ring-opening reactions, leading to diverse functionalized cyclopentadienyl derivatives. [, , , , , , , ]
Q4: How does spiro[2.4]hepta-4,6-diene react with molybdenum(II) indenyl compounds?
A: The reaction outcome depends on the substitution pattern of the indenyl ligand. While unsubstituted or less sterically hindered indenyl molybdenum(II) compounds lead to ansa-molybdenocenes through ring-opening, bulky substituents on the indenyl ligand can block this pathway, yielding η4-bonded spiro[2.4]hepta-4,6-diene molybdenum complexes. []
Q5: Can spiro[2.4]hepta-4,6-diene undergo Diels-Alder reactions?
A: Yes, spiro[2.4]hepta-4,6-diene acts as a diene in Diels-Alder reactions. It reacts with various dienophiles like maleic anhydride, 2-chloroacrylonitrile, and tetracyanoethylene, forming spiro tricyclic compounds and other cycloadducts. [, , , , , ]
Q6: What is the role of spiro[2.4]hepta-4,6-diene in the synthesis of ferrocenes?
A: Spiro[2.4]hepta-4,6-diene is a key precursor for synthesizing diverse 1,1′-disubstituted ferrocenes. Nucleophilic ring-opening of the cyclopropane by reagents like lithium amides, followed by reaction with iron(II) chloride, yields functionalized ferrocenes. [, , ]
Q7: How does the presence of substituents on spiro[2.4]hepta-4,6-diene influence its reactivity?
A: Substituents on the spiro[2.4]hepta-4,6-diene system can significantly impact its reactivity. For instance, a methyl group at the 1-position hinders the cyclopropane ring opening, while a vinyl group at the same position promotes it. []
Q8: What is the significance of the reaction of spiro[2.4]hepta-4,6-diene with lithium arsenides?
A: This reaction provides a convenient one-pot synthesis of multi-electron ligands for transition metals. The lithium arsenides induce ring-opening of spiro[2.4]hepta-4,6-diene, generating bidentate or tridentate ligands that can coordinate to metals like iron, forming complexes like ferrocenophanes. []
Q9: How does triphenylphosphine interact with spiro[2.4]hepta-4,6-diene derivatives?
A: Triphenylphosphine reduces saturated endoperoxides derived from spiro[2.4]hepta-4,6-diene, yielding products arising from deoxygenation and subsequent carbocation formation. This reaction involves mechanisms like SN1, allyl shifts, and cyclopropylcarbinyl-cyclobutyl rearrangements. []
Q10: Are there any applications of spiro[2.4]hepta-4,6-diene-derived complexes in catalysis?
A: Yes, cationic half-sandwich ruthenium(II) complexes incorporating chiral cyclopentadienylphosphane ligands derived from spiro[2.4]hepta-4,6-diene demonstrate catalytic activity in the redox isomerization of geraniol to citronellal and aldol-type C-C coupling reactions. []
Q11: Have computational methods been applied to study spiro[2.4]hepta-4,6-diene and its derivatives?
A: Yes, DFT calculations have been used to investigate the mechanism of cyclopentadieneone formation from spiro[2.4]hepta-4,6-diene-derived nitrones. The calculations support a concerted yet highly asynchronous pathway for the cyclizations. []
Q12: Are there applications of spiro[2.4]hepta-4,6-diene in material science?
A: Spiro[2.4]hepta-4,6-diene can be used to create crosslinked hydrogels via Diels-Alder reactions. Careful selection of the dienophile can tune the mechanical properties and degradation rates of the resulting hydrogels. []
Q13: Are there continuous processes developed for synthesizing spiro[2.4]hepta-4,6-diene?
A: Yes, a continuous process for the phase-transfer-catalyzed bisalkylation of cyclopentadiene with 1,2-dichloroethane has been developed, enabling the safer and more efficient synthesis of spiro[2.4]hepta-4,6-diene. []
Q14: What is the historical significance of research on spiro[2.4]hepta-4,6-dienes?
A: Research on spiro[2.4]hepta-4,6-dienes has significantly advanced the understanding of strained ring systems, organometallic chemistry, and synthetic methodologies. The development of new synthetic routes, exploration of their reactivity, and applications in catalysis and material science mark significant milestones in this field. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)










![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)

